2'-Fluoro-3-(2-thiomethylphenyl)propiophenone
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Overview
Description
2'-Fluoro-3-(2-thiomethylphenyl)propiophenone is a useful research compound. Its molecular formula is C16H15FOS and its molecular weight is 274.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoalignment in Liquid Crystals : A study by Hegde et al. (2013) showed that derivatives of thiophene, which may include compounds structurally similar to 2'-Fluoro-3-(2-thiomethylphenyl)propiophenone, can promote excellent photoalignment in nematic liquid crystals. This has potential applications in LCD technology (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Tuning Electronic Properties of Polythiophenes : Research by Gohier et al. (2013) indicated that fluorinated thiophene derivatives, like 3-Fluoro-4-hexylthiophene, are significant for tuning the electronic properties of conjugated polythiophenes, which are crucial in the field of organic electronics (Gohier, Frère, & Roncali, 2013).
Polymer Synthesis and Applications : A study by Hyun et al. (1988) on the oxidative polymerization of a compound structurally similar to this compound, namely 2-Fluoro-6-(3-methyl-2-butenyl)phenol, explored its potential in creating new polymers. These polymers have applications in various industries, including plastics and coatings (Hyun, Nishide, Tsuchida, & Yamada, 1988).
High-Performance Polymer Development : Xiao et al. (2003) synthesized and characterized a fluorinated phthalazinone monomer, which is relevant to the study of this compound, for the development of high-performance polymers with potential applications in engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).
Crystal Structure Analysis : Research by Nagaraju et al. (2018) on the crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone contributes to understanding the structural properties of similar compounds. Such studies are crucial for developing materials with specific desired properties (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Mechanism of Action
The mechanism of action for 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone is not specified in the search results. As a compound used in scientific research, its mechanism of action would likely depend on the specific context of its use.
Safety and Hazards
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJVPQQGLGFNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644335 |
Source
|
Record name | 1-(2-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-19-3 |
Source
|
Record name | 1-(2-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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